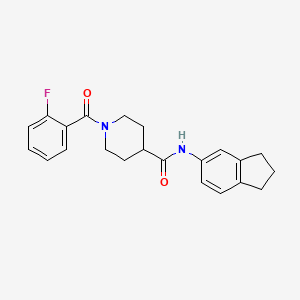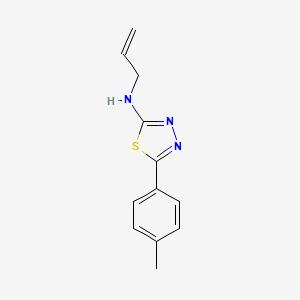![molecular formula C21H22ClN3O2 B4693018 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4693018.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-methylphenoxy)acetamide
説明
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-methylphenoxy)acetamide, commonly known as CDMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMA belongs to the family of pyrazole-based compounds, which have been extensively studied for their anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of CDMA is not fully understood, but it is believed to act through multiple pathways. CDMA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation. CDMA also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in pain and inflammation. CDMA has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
CDMA has been shown to have various biochemical and physiological effects in scientific research studies. CDMA has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. CDMA has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, CDMA has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
CDMA has several advantages for lab experiments, including its high potency and selectivity for its target proteins. CDMA also has good solubility in aqueous and organic solvents, which makes it easy to use in various experimental protocols. However, CDMA has some limitations, such as its potential toxicity and limited stability in certain conditions. CDMA should be handled with care, and its stability should be monitored during storage and use.
将来の方向性
There are several future directions for CDMA research, including further investigation of its mechanism of action and optimization of its therapeutic potential. CDMA could also be studied for its potential in treating other diseases such as autoimmune disorders and metabolic disorders. Additionally, the development of CDMA analogs with improved pharmacokinetic properties could enhance its therapeutic efficacy. Finally, CDMA could be studied for its potential as a lead compound for drug discovery in various scientific research fields.
科学的研究の応用
CDMA has been shown to have potential therapeutic applications in various scientific research fields such as inflammation, pain, cancer, and neurological disorders. Inflammation and pain are closely related, and CDMA has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CDMA has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CDMA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the levels of neurotransmitters in the brain.
特性
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-8-10-18(11-9-14)27-13-20(26)23-21-15(2)24-25(16(21)3)12-17-6-4-5-7-19(17)22/h4-11H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSODZIMHMQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylylcarbonyl)hydrazinecarbothioamide](/img/structure/B4692941.png)

![methyl 1-[({4-[({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4692961.png)
![N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)
![N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4692978.png)
![4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4692982.png)

![N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4692993.png)
![N-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4692998.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B4693008.png)

